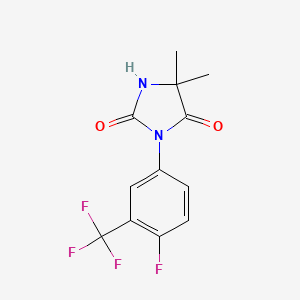

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione

Beschreibung

Structural Definition and IUPAC Nomenclature

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione is a fluorinated heterocyclic compound belonging to the imidazolidine-dione class. Its systematic IUPAC name reflects its structural features:

- Core structure : A five-membered imidazolidine ring with two keto groups at positions 2 and 4.

- Substituents :

- A 4-fluoro-3-(trifluoromethyl)phenyl group at position 3.

- Two methyl groups at position 5.

The molecular formula is C₁₂H₁₀F₄N₂O₂ , with a molecular weight of 290.21 g/mol . The trifluoromethyl (-CF₃) and fluorine (-F) groups enhance lipophilicity and metabolic stability, which are critical for biological activity.

Table 1: Structural Comparison with Related Hydantoins

| Compound Name | Substituents at Position 3 | Substituents at Position 5 | Key Functional Groups |

|---|---|---|---|

| This compound | 4-Fluoro-3-(trifluoromethyl)phenyl | Methyl | -CF₃, -F, keto groups |

| Dantrolene | 1-[[(5-(4-Nitrophenyl)furfurylidene)amino] | Hydrogen | Nitrophenyl, furan, amino |

| Phenytoin | Diphenyl | Hydrogen | Phenyl, keto groups |

Historical Context in Imidazolidine Chemistry

The imidazolidine-dione scaffold has been explored since the 19th century, with Heinrich Biltz’s 1908 synthesis of hydantoin derivatives marking a foundational milestone. The introduction of fluorinated and trifluoromethyl groups emerged in the late 20th century to optimize pharmacokinetic properties. This compound was developed as part of efforts to create antiparasitic agents, particularly against Schistosoma mansoni, where fluorinated hydantoins showed superior efficacy compared to non-fluorinated analogs.

Key advancements include:

Position within the Hydantoin Chemical Family

Hydantoins are characterized by a 2,4-imidazolidinedione core, often modified for therapeutic applications. This compound occupies a niche within the fluorinated hydantoin subclass, distinguished by:

- Electron-withdrawing groups : The -CF₃ and -F groups stabilize the aromatic ring and enhance binding to hydrophobic protein pockets.

- Steric effects : The 5,5-dimethyl groups prevent ring puckering, maintaining planarity for optimal target interaction.

Figure 1: Hierarchical Classification of Hydantoins

Hydantoins

├── Non-fluorinated (e.g., Phenytoin)

└── Fluorinated

├── Mono-fluorinated (e.g., 5-(4-Fluorophenyl)hydantoin)

└── Polyfluorinated (e.g., this compound)

Relationship to Dantrolene and Similar Compounds

Dantrolene, a hydantoin derivative used for malignant hyperthermia, shares structural motifs with this compound but differs critically:

- Functional groups : Dantrolene features a nitro-substituted furan moiety, whereas this compound relies on fluorinated aryl groups for activity.

- Mechanistic divergence : Dantrolene targets ryanodine receptors in muscle cells, while fluorinated hydantoins like this compound exhibit dual antiparasitic and antiandrogenic effects.

Table 2: Structural and Functional Comparison with Dantrolene

| Feature | This compound | Dantrolene |

|---|---|---|

| Core structure | Imidazolidine-2,4-dione | Hydantoin with furan side chain |

| Key substituents | -CF₃, -F, 5,5-dimethyl | -NO₂, furan, amino group |

| Primary biological target | Schistosoma mansoni calcium channels | Ryanodine receptors (RyR1) |

| Therapeutic application | Antischistosomal agent | Muscle relaxant |

This compound’s unique profile underscores its role in bridging medicinal chemistry and parasitology, offering insights into structure-activity relationships within the hydantoin family.

Eigenschaften

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F4N2O2/c1-11(2)9(19)18(10(20)17-11)6-3-4-8(13)7(5-6)12(14,15)16/h3-5H,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGSGTWRNQCEQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)F)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00991101 | |

| Record name | 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxy-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70842-04-5 | |

| Record name | 5,5-Dimethyl-3-(alpha,alpha,alpha,4-tetrafluoro-3-tolyl)hydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070842045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxy-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the following steps:

Formation of the Imidazolidine Ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

Introduction of Fluoro and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents such as fluorine gas or trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency and scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally analogous imidazolidine dione derivatives, focusing on structural variations , synthetic methodologies , physicochemical properties , and biological implications .

Structural Analogues and Substituent Effects

Key Observations :

- Functional Groups : Acetamide (Compound 4) and acetonitrile (Compound 5) substituents introduce hydrogen-bonding capabilities, enhancing interactions with biological targets .

- Linker Effects : The benzyl group in Compound 21 extends the molecule’s spatial arrangement, which may influence binding affinity in enzyme assays .

Commercial Availability

- The target compound is listed as a research chemical with global shipping options (China, US, Germany), though temporary stock shortages are noted .

- Analogues like 5,5-Dimethyl-3-(4-nitro-3-CF₃-phenyl)imidazolidine-2,4-dione (CAS 1704-79-6) are available from suppliers such as CymitQuimica at 95+% purity .

Biologische Aktivität

The compound 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 305.25 g/mol

- CAS Number : 1802242-43-8

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cholinesterases and cyclooxygenase-2 (COX-2), which are involved in various physiological processes including inflammation and neurotransmission.

- Free Radical Scavenging : Its structure allows it to interact with free radicals, providing antioxidant properties that may protect cells from oxidative stress.

- Cellular Growth Inhibition : In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and others, suggesting its potential as an anticancer agent.

Enzymatic Inhibition Studies

In a study evaluating the inhibitory effects on cholinesterases:

- IC values were determined for the compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results showed moderate inhibition with IC values of 10.4 μM for AChE and 9.9 μM for BChE .

Antioxidant Activity

The compound exhibited significant free radical scavenging activity:

- In comparison to standard antioxidants, it demonstrated a higher capacity to neutralize reactive oxygen species (ROS), indicating its potential utility in oxidative stress-related conditions .

Cytotoxicity Assays

Cytotoxicity was assessed against various cancer cell lines:

- The compound showed promising results with an IC value of 18 μM against MCF-7 cells, suggesting its potential as a chemotherapeutic agent .

Case Study 1: Cholinesterase Inhibition

A detailed study examined the interaction of the compound with cholinesterases:

- The presence of the trifluoromethyl group was found to enhance binding affinity through halogen bonding interactions, leading to increased enzymatic inhibition compared to non-fluorinated analogs .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested for its anticancer properties:

- It was found to induce apoptosis in MCF-7 cells through activation of caspase pathways, highlighting its mechanism as a potential anticancer agent .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione, and how can reaction conditions be optimized for yield?

- Methodology :

- Route 1 : Use tetrachloromonospirophosphazene intermediates (e.g., compound 1 in ) with carbazolyldiamine derivatives in tetrahydrofuran (THF) under inert conditions. Triethylamine is added to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved via column chromatography .

- Route 2 : Adapt protocols for imidazolidine-dione derivatives (e.g., ), where aryl-substituted ketones are condensed with hydantoin precursors. Reaction optimization includes adjusting stoichiometry, solvent polarity (e.g., THF vs. DMF), and temperature (room temperature vs. reflux).

- Yield Optimization : Use triethylamine to scavenge HCl, maintain anhydrous conditions, and employ slow crystallization for purity.

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : Assign peaks using H and C NMR to confirm the imidazolidine-dione core and substituents (e.g., CF, fluorophenyl groups). Compare chemical shifts with analogous structures (e.g., ).

- IR : Identify carbonyl stretches (C=O at ~1750–1700 cm) and C-F vibrations (1100–1000 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If NMR suggests axial chirality but X-ray data shows planar geometry, perform dynamic NMR experiments to assess rotational barriers. Compare with computational models (DFT) to validate stereoelectronic effects .

- Troubleshooting : Conflicting IR carbonyl peaks may arise from polymorphism. Use differential scanning calorimetry (DSC) to detect crystalline phases and recrystallize in alternative solvents (e.g., ethanol/water mixtures) .

Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how should assays be designed?

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations. Include positive controls (e.g., doxorubicin) and validate results via apoptosis markers (Annexin V) .

- Antiviral Screening : Test against human cytomegalovirus (HCMV) using plaque reduction assays. Optimize dose-response curves at non-cytotoxic concentrations (verified via lactate dehydrogenase (LDH) assays) .

Q. How can environmental stability and degradation pathways of this compound be studied?

- Experimental Design :

- Hydrolysis : Incubate at pH 2–12 (25–50°C) and monitor via HPLC for breakdown products (e.g., fluorophenyl fragments).

- Photolysis : Expose to UV light (254 nm) in aqueous/organic solvents and analyze by LC-MS for radical intermediates .

- Ecotoxicology : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC) and bioaccumulation potential. Pair with OECD guidelines for standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.